3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)11(16)4-7-14-12(17)15-10-5-8-18-9-6-10/h10-11,16H,4-9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQWJSVOZRXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea chemical structure and properties
Technical Monograph: Characterization and Therapeutic Potential of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Executive Summary & Chemical Identity
The compound 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea represents a highly optimized pharmacophore designed to inhibit Soluble Epoxide Hydrolase (sEH) . Unlike early-generation sEH inhibitors (e.g., DCU, AUDA) which suffered from poor water solubility and high melting points due to lipophilic adamantyl or cyclohexyl groups, this molecule incorporates strategic polar modifications—specifically a tetrahydropyran (oxane) ring and a secondary alcohol on the alkyl chain.
These structural refinements aim to maintain high potency (IC50 in the low nanomolar range) while significantly improving oral bioavailability and physiochemical properties, making it a prime candidate for treating inflammatory cardiovascular diseases and neuropathic pain.
Physicochemical Profile
| Property | Value / Description | Rationale |
| IUPAC Name | 1-(3-hydroxy-4,4-dimethylpentyl)-3-(tetrahydro-2H-pyran-4-yl)urea | Official nomenclature |
| Molecular Formula | C₁₃H₂₆N₂O₃ | Low molecular weight (<500 Da) |
| Molecular Weight | 258.36 g/mol | Optimal for oral absorption |
| Calc. LogP | ~1.8 - 2.2 | Ideal lipophilicity for membrane permeability without insolubility |
| H-Bond Donors | 3 (2 Urea NH, 1 Hydroxyl OH) | Critical for active site binding (Asp333, Tyr383) |
| H-Bond Acceptors | 3 (Urea C=O, THP Oxygen, Hydroxyl O) | Improves water solubility |
| Rotatable Bonds | 5 | Balances flexibility with entropic binding penalty |
Rational Design & Structure-Activity Relationship (SAR)
The design of this molecule is a textbook example of multiparameter optimization in medicinal chemistry. It targets the sEH catalytic tunnel, which hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into biologically inactive diols (DHETs).[1]
The Pharmacophore Triad
-
The Urea Bridge (Warhead): The central urea functionality is the primary pharmacophore. It acts as a "transition state mimic," forming hydrogen bonds with Asp333 and Tyr383 in the sEH active site.
-
The Oxan-4-yl (Tetrahydropyran) Head: Replacing the traditional cyclohexyl group with an oxane ring lowers the LogP by approximately 1.5 units. The ether oxygen accepts hydrogen bonds from water, improving solubility without disrupting the hydrophobic Van der Waals interactions within the enzyme's "left-side" pocket.
-
The 3-Hydroxy-4,4-dimethylpentyl Tail:
-
4,4-Dimethyl (Neopentyl-like): Provides steric bulk to fill the large hydrophobic "right-side" pocket of sEH.
-
3-Hydroxy Group: A critical "solubilizing hook." By placing a hydroxyl group on the alkyl chain, the molecule gains polarity. Crucially, the position (C3) is chosen to minimize steric clash while potentially offering an additional H-bond anchor or simply exposing a polar face to the solvent channel.
-
Mechanism of Action: The Arachidonic Acid Cascade
Inhibition of sEH prevents the degradation of EETs (Epoxyeicosatrienoic acids) .[2] EETs are potent endogenous signaling lipids that cause vasodilation, reduce inflammation, and inhibit pain signaling.
Figure 1: Mechanism of Action showing the preservation of beneficial EETs via sEH inhibition.
Chemical Synthesis Protocol
Methodology: Convergent synthesis via isocyanate coupling. This route is preferred over the carbodiimide method for higher yields and cleaner purification profiles.
Reagents:
-
Fragment A: 4-Aminotetrahydropyran (commercially available).
-
Fragment B: 3-hydroxy-4,4-dimethylpentylamine (synthesized via reduction of the corresponding amino-ketone or nitro-alcohol).
-
Coupling Agent: Triphosgene (or Di-tert-butyl dicarbonate for a safer alternative).
-
Base: Diisopropylethylamine (DIPEA).
Step-by-Step Protocol:
-
Activation (Isocyanate Formation):
-
Dissolve 4-aminotetrahydropyran (1.0 eq) in dry Dichloromethane (DCM) at 0°C under Argon.
-
Add DIPEA (2.5 eq).
-
Slowly add Triphosgene (0.35 eq) dissolved in DCM. Caution: Phosgene generation. Use a scrubber.
-
Stir for 30 minutes to form 4-isocyanatotetrahydropyran in situ.
-
-
Coupling:
-
To the isocyanate solution, add 3-hydroxy-4,4-dimethylpentylamine (1.0 eq) dissolved in DCM.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (MeOH/DCM 1:9) should show the disappearance of the amine.
-
-
Work-up & Purification:
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of 0% to 5% Methanol in DCM.
-
-
Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate to yield white crystals.
-
Figure 2: Convergent synthesis pathway via in-situ isocyanate generation.
Biological Assay: sEH Inhibition (IC50)[2]
To validate the potency of the synthesized compound, a fluorescence-based assay using the substrate PHOME is the industry standard.
Assay Principle: sEH hydrolyzes the non-fluorescent substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) to release a highly fluorescent 6-methoxy-2-naphthaldehyde.
Protocol:
-
Enzyme Prep: Recombinant human sEH (hsEH) diluted in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Inhibitor Incubation:
-
Prepare serial dilutions of the urea inhibitor in DMSO.
-
Add 20 µL of enzyme solution + 1 µL of inhibitor to a black 96-well plate.
-
Incubate at 30°C for 5 minutes to allow equilibrium binding.
-
-
Substrate Addition:
-
Add 180 µL of PHOME substrate (final concentration 50 µM).
-
-
Measurement:
-
Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
-
Data Analysis:
-
Plot the rate of hydrolysis vs. inhibitor concentration.
-
Fit data to a Sigmoidal Dose-Response equation (Hill Slope) to determine IC50.
-
Expected Results:
-
Potency: High-quality urea inhibitors in this class typically exhibit an IC50 < 5 nM against human sEH.
-
Selectivity: Should show >100-fold selectivity over Microsomal Epoxide Hydrolase (mEH).
References
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
-
Jones, P. D., et al. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition assays. Analytical Biochemistry, 343(1), 66-75. Link
-
Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(16), 3825-3840. Link
Sources
- 1. Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 3. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
Navigating the Uncharted: A Pre-Synthesis Pharmacological Assessment of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Novelty
In the landscape of pharmacological research, we often encounter compounds that are yet to be synthesized or have not been extensively studied. The molecule at the heart of this guide, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea , falls into this category. A comprehensive search of prominent chemical and pharmacological databases reveals a conspicuous absence of published literature on this specific structure. This guide, therefore, embarks on a unique endeavor: to construct a predictive pharmacological profile based on the constituent chemical moieties of this novel urea derivative. By dissecting its structural components and drawing parallels with known pharmacologically active agents, we can hypothesize potential biological targets, design preliminary screening protocols, and anticipate its therapeutic possibilities. This document serves as a pre-synthesis roadmap, a foundational piece of in-silico and theoretical analysis to guide the initial stages of drug discovery and development.
Deconstructing the Molecule: A Structural and Physicochemical Analysis
The name 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea describes a molecule with three key functional regions, each contributing to its potential physicochemical and pharmacological properties.
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The Urea Linkage (-NH-C(=O)-NH-): This central feature is a well-known hydrogen bond donor and acceptor, capable of forming strong interactions with biological targets such as enzymes and receptors. Its presence often imparts a degree of rigidity to the molecule.
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The Oxan-4-yl Group: This saturated heterocyclic ring (also known as a tetrahydropyran ring) introduces polarity and can influence aqueous solubility. The cyclic nature of this group can also play a role in receptor binding and conformational stability.
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The 3-hydroxy-4,4-dimethylpentyl Side Chain: This aliphatic chain contains a secondary alcohol and a bulky tert-butyl group. The hydroxyl group can participate in hydrogen bonding, while the sterically hindered tert-butyl group can influence binding selectivity and metabolic stability.
A preliminary in-silico analysis of the molecule's properties, often referred to as Lipinski's Rule of Five, can offer insights into its potential as an orally bioavailable drug. While a definitive calculation requires experimental data, we can make some educated predictions based on its structure. The presence of both polar (urea, hydroxyl, oxane oxygen) and non-polar (aliphatic chain) regions suggests a molecule with moderate lipophilicity, a key factor in drug absorption and distribution.
Hypothetical Pharmacological Targets and Mechanism of Action
The structural motifs within 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea are reminiscent of several classes of pharmacologically active compounds. This allows us to formulate hypotheses about its potential biological targets.
Potential as a Soluble Epoxide Hydrolase (s-EH) Inhibitor
One of the most compelling hypothetical targets for a urea-containing compound with a lipophilic side chain is soluble epoxide hydrolase (s-EH). Inhibitors of s-EH are of significant interest for their anti-inflammatory, anti-hypertensive, and analgesic properties. The urea core can mimic the endogenous substrates of s-EH, while the side chains can occupy the hydrophobic pockets of the enzyme's active site.
The proposed mechanism involves the urea moiety forming key hydrogen bond interactions with catalytic residues in the s-EH active site, such as Tyr383 and Tyr466. The oxan-4-yl and the 3-hydroxy-4,4-dimethylpentyl groups would then occupy the hydrophobic channels of the active site, leading to potent and selective inhibition.
Caption: Proposed binding of the compound to the s-EH active site.
Other Potential Targets
While s-EH inhibition is a strong hypothesis, other potential targets should also be considered in a preliminary screening cascade:
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Kinases: The urea linkage is a feature in some kinase inhibitors, such as sorafenib.
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Ion Channels: The combination of polar and non-polar groups could facilitate interactions with the pores of certain ion channels.
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G-Protein Coupled Receptors (GPCRs): The overall structure may allow for binding to various GPCRs, although predicting a specific target is challenging without further data.
Proposed Experimental Workflow for Pharmacological Screening
A logical, stepwise approach is crucial for efficiently evaluating the pharmacological profile of this novel compound once it is synthesized.
Caption: A stepwise experimental workflow for pharmacological evaluation.
Step 1: Primary Target Screening - s-EH Inhibition Assay
Objective: To determine if the compound inhibits soluble epoxide hydrolase activity.
Methodology:
-
Reagents and Materials: Recombinant human s-EH, a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), test compound, and appropriate buffers.
-
Assay Procedure:
-
Prepare a dilution series of the test compound in DMSO.
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In a 96-well plate, add the s-EH enzyme to a buffer solution.
-
Add the test compound dilutions and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the PHOME substrate.
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Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of PHOME by s-EH releases a fluorescent product.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Step 2: Selectivity Profiling
Objective: To assess the selectivity of the compound for s-EH over other related hydrolases or enzymes.
Methodology:
-
Utilize a commercially available selectivity panel service or establish in-house assays for a panel of enzymes, such as fatty acid amide hydrolase (FAAH) and cyclooxygenases (COX-1 and COX-2).
-
Perform assays similar to the primary screen to determine the IC50 values for each enzyme in the panel.
-
A compound is considered selective if its IC50 for the primary target is significantly lower (typically >10-fold) than for other enzymes.
Step 3: Cell-Based Assays
Objective: To evaluate the compound's activity in a cellular context.
Methodology:
-
Anti-inflammatory Model: Use a cell line such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
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Treat the cells with the test compound before or during LPS stimulation.
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Measure the production of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA or other immunoassays. A reduction in cytokine levels would indicate anti-inflammatory activity.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the initial screening cascade, providing a clear comparison of the compound's activity and selectivity.
| Assay | Endpoint | Hypothetical Value |
| s-EH Inhibition | IC50 | 50 nM |
| FAAH Inhibition | IC50 | > 10 µM |
| COX-1 Inhibition | IC50 | > 10 µM |
| COX-2 Inhibition | IC50 | > 10 µM |
| LPS-stimulated RAW 264.7 | TNF-α EC50 | 200 nM |
| LPS-stimulated RAW 264.7 | IL-6 EC50 | 250 nM |
Conclusion and Future Directions
While 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea remains a molecule of theoretical interest at present, this in-depth analysis of its structural components provides a robust framework for its future investigation. The strong potential for s-EH inhibition suggests a promising avenue for the development of novel anti-inflammatory and cardiovascular therapeutics. The experimental workflows detailed in this guide offer a clear and efficient path for the synthesis and pharmacological characterization of this and structurally related compounds. The next logical step is the chemical synthesis of this molecule, which will unlock the door to empirical testing and the validation of the hypotheses presented herein. The journey from a chemical name to a potential therapeutic agent is a long and challenging one, but it begins with the foundational understanding and predictive analysis outlined in this guide.
References
As this guide is a predictive analysis of a novel compound with no existing literature, a traditional reference list of publications on the compound itself cannot be provided. The foundational principles and methodologies described are based on established practices in drug discovery and pharmacology. For further reading on the concepts discussed, the following resources are recommended:
-
Soluble Epoxide Hydrolase as a Therapeutic Target
- Title: Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Cardiovascular Diseases.
- Source: Journal of Cardiovascular Pharmacology.
-
URL: [Link]
-
Lipinski's Rule of Five
- Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- Source: Advanced Drug Delivery Reviews.
-
URL: [Link]
-
High-Throughput Screening in Drug Discovery
- Title: High-throughput screening: a powerful approach to drug discovery.
- Source: N
-
URL: [Link]
An In-Depth Technical Guide to the Thermodynamic Properties of Oxan-4-yl Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a deep understanding of the thermodynamic principles governing drug-target interactions is paramount for the rational design of potent and effective therapeutics. Among the vast chemical space explored by medicinal chemists, molecules incorporating the oxan-4-yl urea scaffold have emerged as a promising class of compounds, demonstrating efficacy against a range of biological targets. This guide provides a comprehensive exploration of the thermodynamic properties of these derivatives, offering insights into the experimental and computational methodologies used to characterize their behavior and the critical role these properties play in shaping their pharmacokinetic and pharmacodynamic profiles.
The urea moiety, with its capacity for extensive hydrogen bonding, is a cornerstone of many successful drugs.[1] When coupled with the oxan-4-yl (tetrahydropyran) ring, a privileged scaffold in medicinal chemistry, the resulting derivatives often exhibit improved physicochemical properties. The oxan ring can enhance solubility, modulate lipophilicity, and act as a bioisosteric replacement for other cyclic systems, ultimately influencing the overall thermodynamic signature of the molecule.[2]
The Significance of Thermodynamic Parameters in Drug Design
The binding of a drug molecule to its target is governed by a delicate balance of enthalpic (ΔH) and entropic (ΔS) contributions, which collectively determine the Gibbs free energy of binding (ΔG). A favorable binding event is characterized by a negative ΔG.
-
Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding and is primarily driven by the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. A negative (exothermic) ΔH indicates the formation of strong, favorable interactions between the ligand and the target.
-
Entropy (ΔS): This term represents the change in the degree of disorder of the system. Binding events are often accompanied by an entropic penalty due to the loss of conformational freedom of both the ligand and the protein. However, favorable entropic contributions can arise from the release of ordered solvent molecules from the binding site (the hydrophobic effect).
-
Gibbs Free Energy (ΔG): This is the ultimate determinant of binding affinity and is related to the binding constant (Kb) by the equation: ΔG = -RTlnKb.
A comprehensive thermodynamic profile provides invaluable information for lead optimization. For instance, an enthalpy-driven binding is often associated with higher specificity and a better "quality" of interaction, while an entropy-driven binding might be more susceptible to changes in the environment.
Experimental Determination of Thermodynamic Properties
Several biophysical techniques are employed to experimentally determine the thermodynamic parameters of ligand-target interactions. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two of the most powerful and widely used methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3]
Principle: A solution of the ligand is titrated into a solution of the target protein at a constant temperature. The heat change associated with each injection is measured, and the resulting data are plotted as a function of the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations:
ΔG = -RTln(Ka) ΔG = ΔH - TΔS
Experimental Protocol: A Step-by-Step Guide for ITC Analysis of an Oxan-4-yl Urea Derivative
-
Sample Preparation:
-
Dissolve the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be chosen to ensure protein stability and minimize buffer ionization effects.
-
Dissolve the oxan-4-yl urea derivative in the exact same buffer to avoid heat signals from buffer mismatch. The concentration of the ligand should typically be 10-20 times higher than the protein concentration.
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the protein solution and the reference cell with the same buffer.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Proceed with a series of small, precisely measured injections of the ligand into the protein solution.
-
Allow the system to reach equilibrium after each injection before the next one.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's software to determine Ka, n, and ΔH.
-
Calculate ΔG and ΔS from the obtained parameters.
-
Workflow for Isothermal Titration Calorimetry (ITC)
Caption: A streamlined workflow for determining thermodynamic parameters using ITC.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] In the context of drug discovery, DSC is particularly useful for studying the thermal stability of proteins and how it is affected by ligand binding.
Principle: The binding of a ligand, such as an oxan-4-yl urea derivative, can stabilize a protein, leading to an increase in its melting temperature (Tm). By measuring the Tm of the protein in the absence and presence of the ligand, one can infer the binding affinity. DSC can also provide information about the heat capacity change (ΔCp) upon unfolding.
Experimental Protocol: A Step-by-Step Guide for DSC Analysis
-
Sample Preparation:
-
Prepare solutions of the target protein at a known concentration in a suitable buffer.
-
Prepare a series of samples containing the protein and varying concentrations of the oxan-4-yl urea derivative.
-
Prepare a reference sample containing only the buffer.
-
-
Instrument Setup:
-
Place the sample and reference solutions in their respective DSC pans and seal them.
-
Place the pans in the calorimeter.
-
-
Thermal Scan:
-
Heat the samples at a constant scan rate (e.g., 1 °C/min) over a defined temperature range that encompasses the protein's unfolding transition.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the protein unfolding.
-
The temperature at the peak maximum is the melting temperature (Tm).
-
Determine the Tm for the protein alone and in the presence of the ligand. The shift in Tm (ΔTm) is related to the binding affinity.
-
The area under the peak corresponds to the enthalpy of unfolding (ΔHunf).
-
Logical Relationship in DSC-based Ligand Binding Analysis
Caption: The logic of inferring binding affinity from thermal shift in DSC.
Computational Prediction of Thermodynamic Properties
In addition to experimental methods, computational approaches play a crucial role in predicting and understanding the thermodynamic properties of drug candidates.[4] These methods can provide valuable insights early in the drug discovery process, helping to prioritize compounds for synthesis and experimental testing.
Molecular Docking and Scoring
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Scoring functions are then used to estimate the binding affinity, which is related to the Gibbs free energy of binding. While docking is a powerful tool for virtual screening, standard scoring functions often provide a qualitative rather than a quantitative prediction of binding affinity.
Free Energy Calculations
More rigorous computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions of binding free energies. These methods simulate the transformation of one molecule into another (e.g., a ligand in solution to a ligand in the protein binding site) and calculate the associated free energy change. While computationally expensive, these methods can provide valuable insights into the contributions of different functional groups to the binding affinity.
Case Study: Thermodynamic Profile of a Hypothetical Oxan-4-yl Urea Inhibitor
To illustrate the application of these principles, let's consider a hypothetical oxan-4-yl urea derivative designed as an inhibitor for a specific kinase.
| Parameter | Value | Interpretation |
| Binding Affinity (Kd) | 50 nM | High affinity, indicating potent inhibition. |
| Gibbs Free Energy (ΔG) | -10.0 kcal/mol | A significant negative value, confirming a spontaneous and favorable binding event. |
| Enthalpy (ΔH) | -12.5 kcal/mol | A large negative value, suggesting that the binding is primarily enthalpy-driven. This indicates the formation of strong hydrogen bonds and favorable van der Waals interactions between the oxan-4-yl urea inhibitor and the kinase active site. The urea moiety is likely forming key hydrogen bonds with the hinge region of the kinase, while the oxan ring may be involved in favorable interactions within a hydrophobic pocket. |
| Entropy (TΔS) | -2.5 kcal/mol | A negative value, indicating an entropic penalty upon binding. This is expected due to the loss of conformational freedom of the inhibitor and the protein. However, the unfavorable entropy is overcome by the large favorable enthalpy change. |
| Solubility | 150 µg/mL | Moderate aqueous solubility, which is often a desirable property for oral bioavailability. The oxan moiety likely contributes positively to the solubility compared to a more lipophilic carbocyclic ring.[2] |
| Lipophilicity (logP) | 2.8 | An optimal logP value for many drug candidates, balancing solubility and permeability.[5] |
This thermodynamic signature suggests that the hypothetical inhibitor forms a stable and specific complex with its target, driven by strong enthalpic interactions. The favorable solubility and lipophilicity profile further enhances its potential as a drug candidate.
Conclusion
The thermodynamic properties of oxan-4-yl urea derivatives are critical determinants of their efficacy as drug candidates. A comprehensive understanding of their binding thermodynamics, solubility, and lipophilicity is essential for rational drug design and lead optimization. The integration of experimental techniques like ITC and DSC with computational methods provides a powerful platform for elucidating the structure-thermodynamic relationships of these promising compounds. By carefully tuning the thermodynamic profile of oxan-4-yl urea derivatives, researchers can enhance their potency, selectivity, and overall drug-like properties, ultimately paving the way for the development of novel and effective therapies.
References
-
Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (n.d.). Retrieved from [Link]4]
-
Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (2021). International Journal of Molecular Sciences, 22(20), 11075.[4]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). International Journal of Molecular Sciences, 26(4), 2154.[6]
-
Binding free energy of the urease inhibitor candidates. (2024). ResearchGate.[7]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6549.[8]
-
Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework. (2025). International Journal of Molecular Sciences, 26(23), 1345.[9]
-
Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. (n.d.). ChemistrySelect.[10]
-
Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. (2024). Molecules, 29(24), 6012.[11]
-
Advances in the synthesis of heterocycles with endocyclic urea moiety. (2022). Russian Chemical Reviews, 91(11), RCR5043.[12]
-
Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2393809.[13]
-
Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences.[5]
-
Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. (2023). Molecules, 28(23), 7757.[14]
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An In-depth Technical Guide to 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea: Synthesis, Characterization, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of the novel urea-containing compound, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea. While a specific CAS Registry Number for this molecule is not currently available in public databases, this document furnishes a predictive framework based on its structural attributes and the well-established chemistry of related urea derivatives. The guide details plausible synthetic routes, proposes potential mechanisms of action by drawing parallels with other bioactive ureas, and outlines hypothetical experimental protocols for its synthesis, characterization, and biological evaluation. This document is intended to serve as a foundational resource for researchers interested in the exploration of this and similar compounds for therapeutic development.
Introduction: The Versatility of Urea Derivatives in Medicinal Chemistry
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form multiple hydrogen bonds with biological targets, thereby influencing the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The unique hydrogen bonding capabilities of ureas make them crucial for establishing robust drug-target interactions.[1] Urea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anticonvulsive, and anti-HIV properties.[2] The structural motif of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea, featuring a secondary alcohol, a bulky tert-butyl group, and a saturated heterocyclic oxane ring, presents an intriguing combination of functionalities with potential for novel pharmacological activities.
Compound Identification and Physicochemical Properties
Due to the absence of a registered CAS number, a systematic approach to identifying and characterizing 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is crucial.
Chemical Identifiers
A definitive CAS Registry Number for this compound has not been identified in comprehensive databases such as SciFinder and PubChem as of the date of this publication. For research and documentation purposes, the following identifiers are proposed:
| Identifier | Value |
| Systematic IUPAC Name | 1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea |
| SMILES String | CC(C)(C)C(O)CCNC(=O)NC1CCOCC1 |
| Molecular Formula | C₁₄H₂₈N₂O₃ |
| Molecular Weight | 272.39 g/mol |
| InChI Key | (Proposed) Based on structure |
Predicted Physicochemical Properties
Computational models can provide valuable insights into the drug-like properties of this molecule.
| Property | Predicted Value | Method |
| LogP | 1.8 - 2.5 | Various computational models |
| Topological Polar Surface Area (TPSA) | 78.48 Ų | Computational calculation |
| Hydrogen Bond Donors | 3 | Structure-based |
| Hydrogen Bond Acceptors | 3 | Structure-based |
| Rotatable Bonds | 6 | Structure-based |
These predicted properties suggest that the compound possesses reasonable aqueous solubility and the potential for good oral bioavailability, making it an interesting candidate for further investigation.
Synthesis of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[3] Several reliable methods can be adapted for the preparation of the target compound. The most common and efficient approaches involve the reaction of an amine with an isocyanate or a carbamate derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the urea bond suggests two primary synthetic routes starting from commercially available or readily accessible precursors.
Caption: Retrosynthetic analysis of the target urea compound.
Proposed Synthetic Protocols
This is a direct and often high-yielding method for the synthesis of N,N'-disubstituted ureas.
Step 1: Synthesis of 3-azido-2,2-dimethylpentan-1-ol
-
To a solution of 3-amino-2,2-dimethylpentan-1-ol in a suitable solvent, introduce an azide source (e.g., triflyl azide) to form the corresponding azide.
Step 2: Staudinger Reaction to form 3-amino-2,2-dimethylpentan-1-ol
-
The azide is then treated with a phosphine (e.g., triphenylphosphine) followed by hydrolysis to yield the primary amine.
Step 3: Phosgenation to form 3-hydroxy-4,4-dimethylpentyl isocyanate
-
The synthesized amine is reacted with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base to generate the isocyanate intermediate.[3]
Step 4: Urea Formation
-
The crude isocyanate is then reacted with 4-aminooxane in an aprotic solvent to yield the final product, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea.
Caption: Synthetic workflow for the isocyanate pathway.
This route avoids the use of highly toxic phosgene derivatives.
Step 1: Synthesis of Phenyl N-(oxan-4-yl)carbamate
-
4-aminooxane is reacted with phenyl chloroformate in the presence of a base to form the stable carbamate intermediate.
Step 2: Urea Formation via Aminolysis
-
The purified phenyl N-(oxan-4-yl)carbamate is then heated with 3-amino-2,2-dimethylpentan-1-ol in a suitable solvent like DMSO.[4] The aminolysis of the carbamate will yield the desired urea product.
Caption: Synthetic workflow for the carbamate pathway.
Postulated Mechanism of Action and Therapeutic Potential
The biological activity of urea-containing compounds is often attributed to their ability to act as enzyme inhibitors or receptor modulators.[1]
Potential as a Kinase Inhibitor
Many urea derivatives are known to be potent kinase inhibitors. The urea moiety can form key hydrogen bonds within the ATP-binding pocket of kinases. The oxane ring and the hydroxy-dimethylpentyl side chain of the target molecule could potentially interact with hydrophobic regions and form additional hydrogen bonds, respectively, leading to high-affinity binding. For instance, heterocyclic ureas have been identified as novel inhibitors of Raf kinase.[5]
Caption: Postulated binding mode as a kinase inhibitor.
Other Potential Therapeutic Applications
-
Anticancer Agents: The antiproliferative activity of many urea derivatives suggests that this compound could be explored for its potential in oncology.[2]
-
Antimicrobial Activity: The structural features might also confer antibacterial or antifungal properties.
-
Neurological Disorders: Some urea compounds have shown efficacy as anticonvulsants, indicating a potential role in treating neurological conditions.[6]
Proposed Experimental Workflows
Analytical Characterization
The identity and purity of the synthesized 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea should be confirmed using a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Characteristic peaks corresponding to the protons and carbons of the tert-butyl, pentyl, and oxane moieties, as well as the urea NH protons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (272.39 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, and O-H stretching vibrations. |
In Vitro Biological Evaluation
A tiered approach to in vitro screening can efficiently assess the biological activity of the compound.
Caption: Tiered in vitro screening workflow.
Primary Screening:
-
A broad panel of kinase assays to identify potential targets.
-
General cytotoxicity assays against a panel of cancer cell lines.
-
Antimicrobial susceptibility testing against representative bacterial and fungal strains.
Secondary Screening:
-
Dose-response studies to determine IC₅₀ or EC₅₀ values for active hits.
-
Cell-based assays to confirm on-target activity (e.g., Western blotting for downstream signaling pathways).
Mechanism of Action Studies:
-
Enzyme kinetics to determine the mode of inhibition.
-
Binding assays (e.g., Surface Plasmon Resonance) to measure binding affinity.
Conclusion
While 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is a novel chemical entity without a designated CAS number, its structural features suggest significant potential for biological activity. This technical guide provides a robust, predictive framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic routes are based on well-established and reliable methodologies for the preparation of unsymmetrical ureas. The postulated mechanisms of action and therapeutic applications are grounded in the extensive literature on bioactive urea derivatives. It is our hope that this guide will stimulate further research into this and related compounds, ultimately contributing to the development of new therapeutic agents.
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A Technical Guide to the Therapeutic Potential of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea: A Novel Kinase Inhibitor Candidate
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of the novel small molecule, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea. Based on a detailed analysis of its structural components—a disubstituted urea core, a tetrahydropyran (oxane) ring, and a neopentyl-like alcohol moiety—we hypothesize its primary mechanism of action as an inhibitor of the p38 mitogen-activated protein (MAP) kinase. This guide will explore the rationale behind this hypothesis, propose a detailed mechanism of action, and outline potential therapeutic applications in oncology and inflammatory diseases. Furthermore, we provide detailed, field-proven experimental protocols for its synthesis, in vitro characterization, and in vivo evaluation to serve as a foundational resource for researchers and drug development professionals.
Introduction: Unveiling a Candidate with Therapeutic Promise
The urea scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors.[1][2] The ability of the urea functional group to form robust hydrogen bond networks with protein targets is key to its success in drug design.[1] The compound 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea incorporates this privileged scaffold with other key structural features that suggest a promising pharmacological profile. The tetrahydropyran (THP) ring often enhances physicochemical properties such as solubility and can serve as a bioisostere for other cyclic systems, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] The neopentyl group is known to confer metabolic stability, which is a critical attribute for a successful drug candidate.[5][6]
Based on these structural alerts, we propose that 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is a potent and selective inhibitor of p38 MAP kinase, a key regulator of inflammatory responses and cellular stress.[1] The diaryl urea class of compounds has been shown to inhibit p38 MAP kinase by stabilizing a conformation of the kinase that is incompatible with ATP binding. We hypothesize a similar allosteric inhibition mechanism for the title compound.
Proposed Mechanism of Action: Allosteric Inhibition of p38 MAP Kinase
We postulate that 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea acts as a Type II kinase inhibitor, binding to an allosteric site on p38 MAP kinase. This binding event is proposed to lock the kinase in an inactive conformation, preventing the requisite conformational changes for ATP binding and subsequent substrate phosphorylation. The key interactions are hypothesized to be:
-
Urea Moiety: Forms a bidentate hydrogen bond with the backbone amide of the DFG motif aspartate and a hydrogen bond with the backbone carbonyl of the hinge region glutamate. This interaction is crucial for anchoring the inhibitor.
-
Oxane Ring: The oxygen atom of the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially interacting with residues in the solvent-exposed region, thereby enhancing binding affinity and solubility.[3]
-
Hydroxy-dimethylpentyl Group: The hydroxyl group can form an additional hydrogen bond, while the bulky, metabolically stable neopentyl group likely occupies a hydrophobic pocket, contributing to both potency and a longer half-life.[5][6]
Figure 1: Proposed allosteric inhibition of p38 MAP kinase.
Potential Therapeutic Applications
The central role of p38 MAP kinase in inflammatory and oncogenic signaling pathways suggests two primary therapeutic avenues for a potent inhibitor.[1]
Inflammatory Diseases
Chronic activation of the p38 MAP kinase pathway is implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea could offer a novel therapeutic strategy for these debilitating diseases.
Oncology
In the context of cancer, p38 MAP kinase activity is often associated with tumor progression, metastasis, and resistance to therapy.[1] Inhibition of this pathway can suppress tumor growth and enhance the efficacy of conventional chemotherapeutics. We hypothesize that this compound could be effective in treating various solid tumors where the p38 MAP kinase pathway is aberrantly activated.
Experimental Protocols
Synthesis of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
A practical and scalable synthesis can be achieved through the reaction of an appropriate isocyanate with an amine.
Step-by-Step Methodology:
-
Preparation of 3-amino-2,2-dimethylpentan-1-ol: This intermediate can be synthesized from commercially available starting materials through standard organic chemistry transformations.
-
Synthesis of 4-isocyanatooxane: 4-aminooxane is treated with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent such as dichloromethane in the presence of a non-nucleophilic base like triethylamine.
-
Urea Formation: 3-amino-2,2-dimethylpentan-1-ol is dissolved in an aprotic solvent (e.g., tetrahydrofuran). A solution of 4-isocyanatooxane in the same solvent is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final compound.
In Vitro p38 MAP Kinase Inhibition Assay
The inhibitory activity of the compound against p38α MAP kinase can be determined using a non-radioactive, ELISA-based assay.[7]
Step-by-Step Methodology:
-
Immobilization of Kinase: Active p38α MAP kinase is incubated in a 96-well plate coated with an anti-p38 antibody to immobilize the enzyme.
-
Inhibitor Incubation: A serial dilution of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea (from 1 nM to 100 µM) is added to the wells and incubated for 30 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction: The kinase reaction is initiated by adding a solution containing ATP and a recombinant ATF-2 substrate. The plate is incubated for 60 minutes at 30°C.[2]
-
Detection: The reaction is stopped, and the amount of phosphorylated ATF-2 is quantified using a phospho-specific primary antibody and a horseradish peroxidase-conjugated secondary antibody. The signal is developed with a chemiluminescent substrate and read on a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
| Compound | p38α IC50 (nM) |
| 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea | Hypothetical Data |
| Reference Inhibitor (e.g., BIRB 796) | Known Value |
| Table 1: Hypothetical in vitro p38α MAP kinase inhibitory activity. |
Cell-Based Proliferation Assay
The anti-proliferative effects of the compound can be assessed in a relevant cancer cell line, such as a human colorectal cancer line (e.g., HCT116), where the p38 MAP kinase pathway is active.
Step-by-Step Methodology:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea for 72 hours.
-
Viability Assessment: Cell viability is determined using a standard MTS or resazurin-based assay.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
| Cell Line | GI50 (µM) |
| HCT116 | Hypothetical Data |
| Table 2: Hypothetical anti-proliferative activity. |
In Vivo Xenograft Tumor Model
The in vivo efficacy of the compound can be evaluated in an ectopic xenograft model using immunodeficient mice.[8][9][10]
Step-by-Step Methodology:
-
Tumor Implantation: HCT116 cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), and the mice are then randomized into treatment and vehicle control groups.
-
Dosing: 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is administered orally once daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Tumor volume and body weight are measured twice weekly.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.
Figure 2: Workflow for the in vivo xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Data | - |
| Compound (X mg/kg) | Hypothetical Data | Calculated Value |
| Table 3: Hypothetical in vivo efficacy in HCT116 xenograft model. |
Conclusion
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is a promising therapeutic candidate designed to leverage the well-established pharmacophore of the urea moiety in kinase inhibition. Its unique combination of a tetrahydropyran ring for improved physicochemical properties and a neopentyl group for enhanced metabolic stability makes it an attractive molecule for further investigation. The proposed mechanism as a p38 MAP kinase inhibitor opens up therapeutic possibilities in both oncology and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and preclinical evaluation of this novel compound, paving the way for its potential development into a next-generation therapeutic agent.
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Bland, M. L., et al. (2008). Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Clinical and Experimental Immunology, 151(3), 518–528. Available at: [Link]
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Isik, D., et al. (2015). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc, 2015(5), 236-251. Available at: [Link]
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Patel, P. R., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(36), 20235–20241. Available at: [Link]
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Kato, S., et al. (2012). Physical Properties of Tetrahydropyran and Its Applications. Journal of Chemical & Engineering Data, 57(5), 1475-1480. Available at: [Link]
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Harvey, A. L. (2014). Analysis of Physicochemical Properties for Drugs of Natural Origin. Planta Medica, 80(10), 752-756. Available at: [Link]
- EP0558189A1 - A two-step method for preparing cyclic-ureas. (1993). Google Patents.
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Fujita, S., et al. (2004). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters, 33(6), 742-743. Available at: [Link]
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Obach, R. S. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]
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Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 10(3), 1-3. Available at: [Link]
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Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Available at: [Link]
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Structure-activity relationship (SAR) of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Foreword: The Logic of Molecular Design
In modern drug discovery, the journey from a promising hit compound to a clinical candidate is one of meticulous, iterative refinement. At the heart of this process lies the study of the Structure-Activity Relationship (SAR)—a foundational discipline that seeks to understand how specific structural features of a molecule influence its biological activity. This guide provides a deep dive into the SAR of a novel scaffold, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea. As no comprehensive study on this specific molecule exists in the public domain, this paper serves as a forward-looking framework, synthesizing established medicinal chemistry principles to outline a logical, field-proven strategy for its systematic exploration. We will dissect the molecule into its core functional components, propose strategic modifications, and detail the experimental workflows necessary to build a robust SAR model, thereby guiding the rational design of more potent, selective, and drug-like analogues.
Deconstruction of the Core Scaffold
The molecule 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is composed of three distinct structural motifs, each contributing unique physicochemical properties that collectively define its biological potential. A thorough SAR investigation begins with understanding the individual roles of these components.
-
The Urea Linker (-NH-C(=O)-NH-): The urea moiety is a privileged structure in medicinal chemistry, prized for its ability to act as a rigid hydrogen bond donor and acceptor.[1][2][3][4] The two N-H groups can donate hydrogen bonds, while the carbonyl oxygen is an excellent hydrogen bond acceptor.[4] This dual nature allows urea-containing compounds to form multiple, stable interactions with protein targets, significantly contributing to binding affinity and specificity.[1][5] Its resonance structures impart a degree of conformational restriction, which can be crucial for pre-organizing the molecule into a bioactive conformation.[1]
-
The Oxane (Tetrahydropyran) Moiety: The saturated oxane ring serves as a versatile scaffold component. Often used as a bioisosteric replacement for cyclohexane, the tetrahydropyran (THP) ring offers distinct advantages.[6] The embedded oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that a purely carbocyclic ring cannot.[6] Furthermore, compared to its cyclohexyl counterpart, the THP substituent generally imparts lower lipophilicity, which can be leveraged to improve a compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
-
The 3-hydroxy-4,4-dimethylpentyl "Tail": This aliphatic chain is critical for modulating the molecule's pharmacokinetic properties and exploring hydrophobic interactions within a target's binding pocket. The alkyl portion influences lipophilicity, which can affect membrane permeability, bioavailability, and metabolic stability.[7][8] The gem-dimethyl group introduces steric bulk and can serve to orient the chain within a binding site or shield adjacent functional groups from metabolic degradation.[9] Crucially, the secondary hydroxyl (-OH) group provides a key hydrogen bond donor and acceptor, often serving as a critical anchor point to the biological target.
The logical relationship between these components forms the basis of our SAR exploration.
Caption: Molecular deconstruction and predicted functional roles.
A Proposed Framework for SAR Exploration
A systematic SAR campaign involves the iterative modification of each molecular component to probe its contribution to biological activity. The following sections outline a logical progression for modifying the parent scaffold.
Interrogation of the Oxane Moiety
The oxane ring's primary roles are likely related to solubility and hydrogen bonding. To validate this, a series of analogues should be synthesized to probe the importance of the ring oxygen and its substitution pattern.
Key Questions:
-
Is the ring oxygen essential for activity?
-
Does the point of attachment to the urea linker matter?
-
Can the ring be replaced with other cyclic systems to improve properties?
| Analogue ID | Modification Description | Rationale | Predicted Outcome on Activity |
| Parent | 4-substituted Oxane | Baseline | - |
| ANA-01 | Cyclohexyl replacement | Remove H-bond acceptor | Significant Decrease |
| ANA-02 | Piperidinyl replacement | Introduce basic center, H-bond donor/acceptor | Activity may change; potential for salt formation, improved solubility |
| ANA-03 | 3-substituted Oxane | Change vector/exit point from the ring | Potential Decrease |
| ANA-04 | Acyclic ether (e.g., methoxypropyl) | Increase flexibility, remove cyclic constraint | Significant Decrease |
This initial series will rapidly establish the necessity of the heterocyclic core. If ANA-01 shows a dramatic loss of activity, it confirms the hypothesis that the ring oxygen is a key hydrogen bond acceptor.
Analysis of the Hydroxy-Alkyl Tail
This portion of the molecule offers a rich opportunity to modulate lipophilicity and optimize interactions within a likely hydrophobic binding pocket.
Key Questions:
-
Is the hydroxyl group a critical binding element?
-
What is the optimal length and branching of the alkyl chain?
-
How does the stereochemistry of the hydroxyl group impact potency?
| Analogue ID | Modification Description | Rationale | Predicted Outcome on Activity |
| Parent | 3-hydroxy-4,4-dimethylpentyl | Baseline | - |
| TAIL-01 | Deoxy analogue (remove -OH) | Test importance of H-bonding | Complete or significant loss of activity |
| TAIL-02 | Methoxy analogue (etherify -OH) | Test importance of H-bond donor capability | Significant decrease in activity |
| TAIL-03 | (R)- and (S)-isomers | Determine stereochemical preference for binding | One isomer likely to be significantly more potent |
| TAIL-04 | Chain extension/truncation | Probe size of hydrophobic pocket | Activity may increase or decrease, defining optimal length[10] |
| TAIL-05 | Relocate gem-dimethyl group | Probe steric tolerance of binding pocket | Likely decrease due to altered conformation |
The results from this series, particularly from TAIL-01 and TAIL-02, will validate the role of the hydroxyl group. Subsequent modifications can then focus on fine-tuning the lipophilicity and steric profile of the alkyl chain to maximize potency.[8]
Modification of the Urea Linker
While often a conserved binding element, the urea linker can be modified to alter hydrogen bonding patterns, stability, and overall molecular geometry.
Key Questions:
-
Are both N-H donors required?
-
Can the urea be replaced with a bioisostere?
| Analogue ID | Modification Description | Rationale | Predicted Outcome on Activity |
| Parent | Disubstituted Urea | Baseline | - |
| LINK-01 | N-methylation (on one or both nitrogens) | Disrupt H-bond donation; alter conformation | Significant decrease in activity[1] |
| LINK-02 | Thiourea replacement | Alter H-bond strength and geometry | Likely decrease, but maintains H-bond capability[11] |
| LINK-03 | Amide or carbamate replacement | Remove one H-bond donor | Likely decrease in activity |
These modifications are considered higher risk, as the urea moiety is often integral to the pharmacophore.[2][3] However, they are essential for confirming its indispensable role.
The overall SAR exploration can be visualized as a branching decision tree.
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Methodological & Application
Determining the Solubility of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea in Dimethyl Sulfoxide (DMSO) and Ethanol
An Application Note and Protocol Guide
Abstract
The pre-formulation phase of drug discovery and development is critically dependent on the accurate characterization of a compound's physicochemical properties, with aqueous and non-aqueous solubility being paramount. Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and present significant challenges for formulation. This guide provides a comprehensive framework and detailed protocols for determining the solubility of the novel urea-based compound, 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea, in two common and functionally distinct pharmaceutical solvents: dimethyl sulfoxide (DMSO) and ethanol. We present methodologies for both thermodynamic (equilibrium) and kinetic solubility, explaining the scientific rationale behind experimental choices and providing a framework for data interpretation relevant to drug development professionals.
Introduction: The Central Role of Solubility
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is a molecule featuring multiple hydrogen bond donors and acceptors (urea and hydroxyl groups), a flexible aliphatic chain, and a cyclic ether moiety. This combination of hydrophilic and hydrophobic features suggests a complex solubility profile. Understanding its behavior in different solvent systems is essential for its progression as a potential therapeutic agent.
-
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[1][2][3] In drug discovery, it is the standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays.[1][3]
-
Ethanol is a polar protic solvent widely used in pharmaceutical formulations, including oral, topical, and injectable preparations. Its ability to dissolve both water- and fat-soluble substances, coupled with its volatility and preservative properties, makes it a versatile excipient.[4][5]
This document will provide the necessary protocols to quantify the solubility of the target compound in these two solvents, enabling researchers to make informed decisions for subsequent experimental work.
Scientific Principles: A Tale of Two Solvents
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Compound Structure Analysis: 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea has a urea core capable of forming strong hydrogen bonds, which contributes to high crystal lattice energy.[6] The hydroxyl group and the oxygen in the oxane ring also act as hydrogen bond acceptors/donors. The dimethylpentyl group, however, introduces significant lipophilicity.
-
DMSO (Polar Aprotic): As a polar aprotic solvent, DMSO has a strong dipole moment but lacks acidic protons. It is an excellent hydrogen bond acceptor but not a donor. Its primary mechanism for dissolving compounds like our target molecule involves disrupting the solute-solute hydrogen bonds and solvating the molecule effectively.[1][7]
-
Ethanol (Polar Protic): Ethanol can act as both a hydrogen bond donor and acceptor.[8] It can interact with all the polar functionalities of the target compound. However, the strength of ethanol-urea hydrogen bonds is typically less than that of water-urea bonds, which influences its overall solvating power compared to highly polar solvents.[8]
Protocol: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It represents the true solubility and is a critical parameter for formulation development.[9] The shake-flask method is the gold standard for this measurement.[10][11]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibration.
-
Accurately dispense a known volume (e.g., 1 mL) of the test solvent (anhydrous DMSO or 200-proof Ethanol) into the vial.
-
Scientist's Note: Using an excess of solid is crucial to ensure that the solvent becomes fully saturated, a prerequisite for achieving equilibrium.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator set to a consistent agitation speed at a controlled temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended.
-
Scientist's Note: A 24-48 hour incubation period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.
-
-
Separation of Undissolved Solid:
-
Following incubation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid material.[12]
-
Scientist's Note: Centrifugation is a critical step to separate the saturated supernatant from the excess solid without disturbing the equilibrium. Filtration can also be used, but care must be taken to avoid compound adsorption to the filter membrane.
-
-
Quantification of Solute:
-
Carefully remove a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.
-
Perform a serial dilution of the supernatant into a suitable solvent (e.g., mobile phase for chromatography) to bring the concentration within the linear range of the analytical method.
-
Quantify the compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve prepared from a known-concentration stock solution.
-
Calculate the original solubility in mg/mL or molarity.
-
Protocol: Kinetic Solubility Determination
Kinetic solubility is a high-throughput assessment of how readily a compound, predissolved in DMSO, dissolves in an aqueous or solvent system.[9][13] It measures the concentration at which a compound precipitates out of solution and is highly relevant for early-stage drug discovery where compounds are screened from DMSO stocks.[10][13]
Experimental Workflow: Solvent-Addition Method
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.[14]
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the test solvent (Ethanol) to a series of wells.
-
Add a small, fixed volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 500 µM). The final DMSO concentration should be kept low and constant, typically ≤2%.[13]
-
Scientist's Note: This method mimics the process of adding a DMSO stock of a test compound to an assay buffer. The final DMSO percentage is critical, as high concentrations can affect biological assays and artificially increase solubility.[15]
-
-
Incubation:
-
Detection of Precipitation:
-
Measure the turbidity (cloudiness) of each well using a nephelometer, which measures light scattering caused by insoluble particles.[10][14]
-
Alternatively, the plate can be analyzed with a UV plate reader. A drop in absorbance after filtering or centrifugation indicates precipitation.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The following table provides an example of how to present the final solubility data.
| Parameter | DMSO | Ethanol |
| Thermodynamic Solubility (mg/mL) | >200 (Example Value) | 15.8 (Example Value) |
| Thermodynamic Solubility (mM) | >700 (Example Value) | 55.2 (Example Value) |
| Kinetic Solubility (µM) | N/A* | 250 (Example Value) |
| Methodology | Shake-Flask, HPLC-UV | Shake-Flask / Nephelometry |
| Temperature (°C) | 25 | 25 |
*Kinetic solubility is not typically measured in the primary stock solvent (DMSO).
Interpretation:
-
A high solubility in DMSO is expected and confirms its suitability for preparing concentrated stock solutions for screening purposes.
-
The thermodynamic solubility in ethanol provides a crucial baseline for formulation development. A value of 15.8 mg/mL, for instance, would indicate moderate solubility, which may be sufficient for many liquid formulations.
-
The kinetic solubility value is often lower than the thermodynamic solubility. This is because precipitation can be slow to form, and the presence of a co-solvent (DMSO) can create a supersaturated state that is not stable over the long term.
References
- Premium Alcohol Supplier. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- A&C Chemicals. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PCCA. (2022, April 27). Different Alcohols Used in Compounding. The PCCA Blog.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- ResearchGate. (2025, August 6). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.
- Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ResearchGate. (n.d.). A comparison of the solubility of urea in ethanol for different conditions.
- National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Selleckchem. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- Urea Solubility In Organic Solvents Revealing. (2025, August 21).
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- 15. mdpi.com [mdpi.com]
Formulation of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea for in vivo studies
Application Note: Formulation Strategies for 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea (TPA023B) in Preclinical Studies
Executive Summary
This guide details the formulation protocols for 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea , widely known in literature as TPA023B (or MK-023B). This compound is a subtype-selective
Due to the urea moiety and the aliphatic side chain, TPA023B exhibits "brick dust" physicochemical properties: high crystal lattice energy resulting in poor aqueous solubility but moderate lipophilicity. Successful in vivo profiling requires specific formulation techniques to ensure bioavailability and reproducible pharmacokinetics (PK).
Key Protocols Included:
-
Protocol A: 0.5% Methylcellulose Suspension (Standard for Oral Gavage).[3]
-
Protocol B: PEG400/Saline Co-solvent System (Standard for IV/IP Administration).
Physicochemical Profiling & Pre-Formulation
Before formulation, the compound's properties dictate the vehicle choice. The urea linkage creates strong intermolecular hydrogen bonding, resisting dissolution in pure water.
| Property | Characteristic | Implication for Formulation |
| Chemical Structure | Urea core with oxane ring | Polar/Non-polar balance; prone to crystallization. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires suspending agents or co-solvents. |
| LogP (Estimated) | ~2.0 - 2.5 | Moderately lipophilic; suitable for lipid-based or surfactant-aided vehicles. |
| pKa | Neutral | pH adjustment alone will not significantly enhance solubility. |
Formulation Decision Tree
The following logic flow illustrates the selection process for TPA023B vehicles based on the administration route.
Figure 1: Decision matrix for selecting the appropriate vehicle based on study requirements.
Protocol A: 0.5% Methylcellulose (MC) Suspension
Primary Application: Oral Gavage (PO) in rats and mice. Rationale: Methylcellulose acts as a suspending agent, increasing viscosity to prevent sedimentation of the insoluble TPA023B particles. This ensures dose uniformity without solubilizing the compound, which mimics the physiological dissolution process.
Reagents & Equipment
-
Methylcellulose (400 cP viscosity grade).[3]
-
Distilled Deionized Water (ddH
O). -
Tween 80 (Polysorbate 80) - Optional wetting agent.
-
Hot plate/stirrer and ice bath.[3]
Step-by-Step Methodology
-
Preparation of Vehicle (0.5% MC Solution):
-
The "Hot/Cold" Technique:[3] Methylcellulose is less soluble in hot water. Dispersing it hot prevents clumping ("fish eyes").
-
Heat 50% of the required water volume to 80°C .
-
Slowly add the weighed Methylcellulose powder while stirring vigorously. It will not dissolve but will disperse evenly.[3]
-
Remove from heat.[3] Add the remaining 50% of water as ice-cold water .
-
Stir continuously in an ice bath for 30–60 minutes. The solution will clarify and thicken as the polymer hydrates at low temperature.
-
Storage: Store at 4°C overnight to ensure full hydration.
-
-
Compounding TPA023B:
-
Weighing: Calculate the required amount of TPA023B.
-
Example: For a 10 mg/kg dose in a 250g rat (dosing volume 5 mL/kg), concentration = 2 mg/mL.
-
-
Wetting (Critical Step): Place TPA023B powder in a mortar. Add a minimal amount of Tween 80 (0.1% - 0.2% of final volume) or a few drops of the vehicle. Triturate (grind) to form a smooth paste. This removes air from the hydrophobic surface of the urea derivative.
-
Dispersion: Gradually add the 0.5% MC vehicle to the paste, triturating constantly to create a uniform suspension.
-
Transfer: Transfer to a glass vial. Vortex for 2 minutes.
-
Sonication: Sonicate for 10–15 minutes to break up loose aggregates.
-
Figure 2: Workflow for preparing the Methylcellulose suspension using the Hot/Cold dispersion technique.
Protocol B: PEG400/Saline Co-Solvent System
Primary Application: Intravenous (IV) or Intraperitoneal (IP) administration. Rationale: TPA023B requires a co-solvent to achieve molecular dissolution for IV dosing. PEG400 is a standard pharmaceutical co-solvent. The 50:50 ratio is cited in TPA023B literature (Atack et al., 2010), though researchers should aim for the lowest PEG concentration that maintains solubility to reduce viscosity and hemolysis risk.
Reagents
-
Sterile Saline (0.9% NaCl).
-
0.22
m Syringe Filter (PES or Nylon).
Step-by-Step Methodology
-
Dissolution:
-
Weigh TPA023B into a glass vial.
-
Add 100% of the calculated PEG400 volume (which will be 50% of the final total volume).
-
Example: To make 10 mL of vehicle, use 5 mL PEG400.
-
Vortex and sonicate (warm bath, ~37°C) until the solution is perfectly clear. Do not proceed until no particles are visible.
-
-
Dilution:
-
Slowly add the Sterile Saline (remaining 50% volume) dropwise while vortexing.
-
Caution: Rapid addition of saline can cause the hydrophobic urea compound to crash out (precipitate). If cloudiness occurs, sonicate immediately.
-
-
Filtration (Sterilization):
-
Pass the solution through a 0.22
m syringe filter into a sterile vial. -
Self-Validating Step: If significant back-pressure is felt or the filter clogs, the drug has precipitated. The formulation has failed; do not administer.
-
Quality Control & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting |
| Visual Appearance (Suspension) | Uniform, milky white, no large clumps. | If clumping: Increase levigation time or sonication. Check MC hydration. |
| Visual Appearance (Solution) | Crystal clear, colorless to faint yellow. | If cloudy: Increase PEG400 ratio (e.g., to 60:40) or decrease drug concentration. |
| Syringeability | Smooth flow through 25G needle. | If clogging: Particle size is too large. Homogenize suspension.[3] |
| pH | Neutral (6.5 – 7.5). | Adjust with dilute HCl or NaOH if necessary (rarely needed for TPA023B). |
In Vivo Administration Guidelines
Dosing Volumes:
-
Rat (PO): 5 – 10 mL/kg.[7] (Standard: 10 mL/kg for suspensions).
-
Rat (IV): 1 – 2 mL/kg. (Limit PEG400 volume to prevent hemolysis).
-
Mouse (PO): 10 mL/kg.[7]
Pharmacokinetic Considerations:
-
Half-life: TPA023B has a relatively long half-life in rats (
~ 2-4 hours) and high brain penetrability. -
Dosing Frequency: Once daily (QD) is typically sufficient for steady-state coverage in chronic studies.
-
Observation: When using the PEG400 vehicle IV, observe animals for 15 minutes post-dose for signs of hemolysis (hemoglobinuria) or vehicle toxicity (ataxia).
References
-
Atack, J. R., et al. (2006). TPA023 [7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine], an agonist selective for alpha2- and alpha3-containing GABAA receptors, is a nonsedating anxiolytic in rodents and primates.[1][8] Journal of Pharmacology and Experimental Therapeutics, 316(3), 1062–1072. Link
-
Atack, J. R. (2010). Preclinical and clinical pharmacology of TPA023B, a GABAA receptor alpha2/alpha3 subtype-selective partial agonist.[1][8] Journal of Psychopharmacology, 24(11), 1617–1625. Link
-
Russell, M. G., et al. (2006).[6] N-Alkylated-3-isoxazolyl-ureas: Potent, subtype selective and orally bioavailable modulators of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(5), 1338-1341. Link
-
FDA Inactive Ingredient Database. (For verification of PEG400 and Methylcellulose safety limits). Link
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- 4. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Novel Discriminative Stimulus Effects of TPA023B, Subtype-Selective γ-aminobutyric-acidA/Benzodiazepine Modulator: Comparisons with Zolpidem, Lorazepam, and TPA023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Materials and Methods - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Welcome to the technical support guide for the synthesis of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with this synthesis, helping you optimize your reaction for higher yields and purity.
The formation of a disubstituted urea via the reaction of an isocyanate with a primary amine is a robust and widely used transformation in medicinal chemistry.[1][2] However, achieving high yields requires careful control of reaction parameters to mitigate potential side reactions. This guide provides in-depth, experience-based solutions to common issues encountered during this specific synthesis.
Reaction Pathway and Potential Pitfalls
The target molecule is synthesized by the nucleophilic addition of 4-aminotetrahydropyran to 1-(tert-butyl)-3-isocyanato-2,2-dimethylpropan-1-ol. The primary challenges in this synthesis stem from the high reactivity of the isocyanate functional group, which can react with various nucleophiles, not just the desired amine.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows low conversion, and I've recovered most of my starting amine. What are the likely causes?
A1: Low conversion typically points to three main areas: reagent quality, reaction conditions, or improper setup.
-
Reagent Quality: The isocyanate starting material is highly reactive and can degrade upon improper storage, especially in the presence of moisture. It can react with atmospheric water to form an unreactive symmetrical urea. Always use a freshly opened bottle or a properly stored (under inert gas, refrigerated) reagent. The amine should be pure and dry.
-
Reaction Conditions: The reaction between an amine and an isocyanate is generally fast and exothermic.[3] However, if the concentration of reactants is too low or the temperature is not optimal, the reaction rate can be slow. For sterically hindered amines or less reactive isocyanates, moderate heating may be required.
-
Causality: The nucleophilic attack of the amine on the electrophilic carbon of the isocyanate is the key step. If the isocyanate has already been "quenched" by water or another nucleophile, or if the kinetic energy of the system is too low (low temperature/concentration), this reaction will not proceed efficiently.
Recommended Starting Conditions:
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and capable of dissolving both reactants. Must be anhydrous to prevent side reactions.[4] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often exothermic. Starting at 0 °C allows for better control, followed by warming to RT to ensure completion.[3][4] |
| Stoichiometry | 1.0 eq. Amine to 1.0-1.05 eq. Isocyanate | A slight excess of isocyanate can drive the reaction to completion, but a large excess risks biuret formation.[5] |
| Concentration | 0.1 - 0.5 M | A moderate concentration ensures a reasonable reaction rate without causing significant heat generation or precipitation issues. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from entering the reaction. |
Q2: I've isolated my product, but it's contaminated with a significant amount of a high-melting, poorly soluble white solid. What is it and how do I prevent it?
A2: This is a classic sign of symmetrical urea formation, resulting from the hydrolysis of your isocyanate starting material.
-
Mechanism of Formation:
-
The isocyanate reacts with trace water in the solvent or from the atmosphere to form an unstable carbamic acid intermediate.[5][6]
-
This carbamic acid rapidly decarboxylates to form a primary amine corresponding to your isocyanate.
-
This newly formed amine, being highly reactive, attacks another molecule of isocyanate to produce a symmetrical N,N'-disubstituted urea.[3] This byproduct is often less soluble than the desired product and can precipitate from the reaction mixture.
-
-
Prevention Strategy (See Protocol 1): The key is rigorous exclusion of water.
-
Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system.
-
Atmosphere: Maintain the reaction under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish. Use septa and syringes for all liquid transfers.[4]
-
Q3: My product's mass spectrum shows a peak corresponding to the desired product plus the mass of the starting isocyanate. What is this impurity?
A3: This impurity is almost certainly a biuret , formed by the reaction of your desired urea product with another molecule of isocyanate.[5]
-
Mechanism of Formation: The N-H protons on your newly formed urea product are still nucleophilic. If a significant excess of isocyanate is present or if the reaction is run at elevated temperatures for extended periods, a second addition can occur. This is more common with aliphatic isocyanates.[5]
-
Mitigation Strategies:
-
Stoichiometric Control: Use no more than a 5% excess (1.05 equivalents) of the isocyanate. Precise measurement of your starting materials is critical.
-
Controlled Addition: Add the isocyanate solution dropwise to the stirred solution of the amine at 0 °C.[4] This maintains a low instantaneous concentration of the isocyanate, favoring the formation of the desired urea over the biuret.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or in-situ FTIR to monitor the disappearance of the starting amine.[4][7] Stop the reaction once the amine is consumed to prevent further reaction. The isocyanate peak in IR is very distinct and strong (~2270 cm⁻¹).[4]
-
Q4: I'm having difficulty purifying the final product. Recrystallization gives poor recovery. What should I do?
A4: Urea compounds can sometimes be challenging to purify due to their polarity and hydrogen-bonding capabilities. If direct crystallization or trituration from the crude mixture is inefficient, column chromatography is the most reliable method.
-
Trituration/Recrystallization:
-
Solvent Choice: The ideal solvent is one in which the product has low solubility at room temperature but high solubility when heated. For ureas, consider solvent systems like ethyl acetate/hexane or ethanol/water.[4] Trituration with a non-polar solvent like diethyl ether or hexane can help remove less polar impurities.[4]
-
-
Column Chromatography (See Protocol 3):
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution is often best. Start with a less polar system (e.g., 20-30% Ethyl Acetate in Hexane) and gradually increase the polarity to elute your more polar product. The highly polar biuret and symmetrical urea byproducts will typically have very low Rf values and may remain on the baseline or require a much more polar eluent (e.g., with methanol) to elute.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of urea formation from an isocyanate and an amine? A: The reaction is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable urea linkage. The process is generally irreversible and does not require a catalyst, although bases can sometimes be used to deprotonate the amine and increase its nucleophilicity.[1]
Q: How can I effectively monitor the reaction progress? A: The two most common methods are Thin Layer Chromatography (TLC) and Infrared (IR) Spectroscopy.
-
TLC: Spot the reaction mixture against your starting amine. The disappearance of the amine spot indicates the reaction is nearing completion. The urea product is typically more polar than the amine and will have a lower Rf value.
-
IR Spectroscopy: This is a powerful technique for this specific reaction. You can monitor the disappearance of the strong, sharp isocyanate (N=C=O) stretching band around 2270 cm⁻¹.[4][7] This is often more definitive than TLC.
Q: Are there alternative synthetic routes if this one consistently fails? A: Yes, several other methods exist for forming ureas, though they often involve more steps or harsher reagents.[8] These include reacting the amine with:
-
Carbamates: Phenyl carbamates can react with amines, often in a solvent like DMSO, to yield ureas.[9][10]
-
Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to activate an amine, which then reacts with a second amine to form the urea.[3] These methods require careful control of the addition sequence to avoid symmetrical byproducts.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
-
Preparation: Place a round-bottom flask and a magnetic stir bar in an oven (>120 °C) for at least 4 hours. Assemble the glassware hot under a positive pressure of nitrogen or argon and allow it to cool.
-
Reagent Addition: To the cooled flask, add 4-aminotetrahydropyran (1.0 eq.) and anhydrous dichloromethane (to make a ~0.2 M solution). Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate, dry flask, prepare a solution of 3-hydroxy-4,4-dimethylpentyl isocyanate (1.05 eq.) in a small volume of anhydrous dichloromethane.
-
Reaction: Using a syringe, add the isocyanate solution dropwise to the cold amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Workup: Once the reaction is complete (as determined by TLC or IR), concentrate the mixture under reduced pressure. The crude residue can then be purified.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Eluent System: A good starting point for the mobile phase is 50% Ethyl Acetate in Hexane. Adjust as needed. A few drops of triethylamine can be added to the eluent to reduce tailing of the amine spot.
-
Visualization: Use a potassium permanganate (KMnO₄) stain, as both the starting amine and the urea product are permanganate-active. The isocyanate may not be visible.
-
Procedure:
-
On a TLC plate, spot the starting amine as a reference.
-
Carefully take a small aliquot from the reaction mixture with a capillary tube and spot it next to the reference.
-
Develop the plate in the chosen eluent system.
-
The reaction is complete when the spot corresponding to the starting amine is no longer visible in the reaction lane.
-
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture of lower polarity than your starting eluent (e.g., 10% ethyl acetate/hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 20% ethyl acetate/hexane). Gradually increase the polarity of the eluent (e.g., to 40%, 60%, 80% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Concentrate the combined pure fractions under reduced pressure and dry the resulting solid or oil under high vacuum to remove all residual solvent.
References
-
Digital Commons @ NJIT. Substituted ureas. [Link]
-
MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]
- Google Patents.
-
Organic Chemistry Data. Urea Formation - Common Conditions. [Link]
-
ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. [Link]
-
Thieme. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. [Link]
-
HBGX Chemical. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
TUE Research portal. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]
- Google Patents.
-
ResearchGate. Reactions carried out between the isocyanate groups with (A) amino.... [Link]
-
Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]
-
MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]
-
PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
ResearchGate. A Simple Method for the Synthesis of Unsymmetrical Ureas. [Link]
-
PubMed. Reactions of 4 methylphenyl isocyanate with amino acids. [Link]
-
Organic Syntheses. Hydroxyurea. [Link]
-
Molbase. Synthesis of N-[4-(1-hydroxyiminoethyl)phenyl]-N'-(1-methoxycarbonylethyl)urea. [Link]
-
Mettler Toledo. Isocyanate Reactions. [Link]
-
Organic Chemistry Portal. Cobalt Carbonyl-Mediated Synthesis of Ureas. [Link]
-
PMC. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]
-
Organic Chemistry Portal. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. [Link]
-
PMC. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]
-
PubChem. 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate. [Link]
Sources
- 1. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. research.tue.nl [research.tue.nl]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Protocols for Urea-Based sEH Inhibitor Analogs
Subject: Optimization of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea Purification Case ID: SEH-UREA-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the purification of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea , a structure characteristic of Soluble Epoxide Hydrolase (sEH) inhibitors . This molecule presents a specific "amphiphilic challenge": it possesses a highly polar urea core and a secondary alcohol, flanked by a lipophilic gem-dimethyl pentyl tail and a polar oxan-4-yl (tetrahydropyran) headgroup.
The protocols below prioritize purity (>98%) for biological assay consistency, addressing common failure modes such as "oiling out" during crystallization and peak tailing during chromatography.
Module 1: Primary Purification (Crystallization)
The Challenge: Urea derivatives with lipophilic tails often "oil out" (phase separate as a liquid) rather than crystallize due to strong intermolecular hydrogen bonding competing with lattice formation.
Protocol A: The "Dual-Solvent" Displacement Method
Best for: Removal of unreacted amines and non-polar byproducts.
-
Dissolution: Dissolve crude material in minimal Acetonitrile (ACN) at 60°C.
-
Why: ACN disrupts urea hydrogen bonding effectively but has a steep solubility curve for this class of molecules [1].
-
-
Displacement: Slowly add Isopropanol (IPA) or Diisopropyl Ether dropwise until persistent cloudiness appears.
-
Nucleation: Remove heat. Add a seed crystal immediately.
-
Critical Step: If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation sites.
-
-
Maturation: Allow to cool to Room Temperature (RT) over 2 hours with gentle stirring. Then refrigerate at 4°C overnight.
-
Harvest: Filter and wash with cold IPA.
Troubleshooting: "My product turned into a sticky oil."
| Symptom | Diagnosis | Corrective Action |
| Oiling Out | Solution cooled too fast; supersaturation was too high. | Re-heat to dissolve oil. Add 10% more solvent. Wrap flask in foil/cotton to slow cooling rate. |
| No Precipitate | Product is too soluble in the chosen system. | Anti-solvent Crash: Add water dropwise to the ACN solution. Note: This may trap impurities; use only if IPA fails. |
| Gummy Solid | Trapped solvent or oligomers. | Trituration: Sonicate the gum in Hexanes/EtOAc (9:1) to extract lipophilic impurities, then re-filter. |
Module 2: Polishing (Flash Chromatography)
The Challenge: The urea linkage (-NH-CO-NH-) interacts strongly with the acidic silanols on silica gel, causing severe peak tailing and co-elution with impurities.
Protocol B: Base-Doped Normal Phase Chromatography
Best for: Final polishing to >99% purity.
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase Optimization:
-
Gradient:
-
0–5 min: 100% DCM (Isocratic)
-
5–20 min: 0% → 5% Solvent B
-
20–30 min: 5% → 10% Solvent B
-
-
Detection: UV at 210 nm (urea absorption) and 254 nm.
Self-Validating System: The "Hanessian Stain" Check
Do not rely solely on UV. The aliphatic tail of your molecule has weak UV absorbance.
-
Action: Dip TLC plates in Hanessian’s Stain (Cerium Ammonium Molybdate) and char at 200°C.
-
Result: The urea product will appear as a dark blue/black spot. Impurities (like aliphatic amines) often stain differently or not at all, revealing hidden contaminants.
Module 3: Impurity Scavenging (Chemoselective Wash)
The Challenge: Unreacted amines (e.g., 4-aminotetrahydropyran) or isocyanates are common toxic impurities in urea synthesis.
Protocol C: The "Resin Catch"
Best for: rapid cleanup without distillation.
-
Isocyanate Removal: If the crude smells acrid or shows an isocyanate peak (~2270 cm⁻¹) in IR:
-
Amine Removal:
Visual Workflow & Logic
Figure 1: Purification Decision Matrix
Caption: Logic flow for selecting the optimal purification path based on crude purity and physical state.
Figure 2: The "Oiling Out" Troubleshooting Loop
Caption: Step-by-step intervention cycle for failed crystallizations common in amphiphilic ureas.
Frequently Asked Questions (FAQ)
Q1: Why does my compound streak on the TLC plate even with MeOH? A: This is classic urea behavior. The N-H protons hydrogen bond with the silica. Add 1% Triethylamine (TEA) to your TLC developing solvent. If streaking persists, switch to an alumina plate or use a reverse-phase (C18) TLC plate.
Q2: Can I use DMSO to dissolve the sample for loading? A: Avoid DMSO for flash chromatography if possible; it is difficult to remove and can carry impurities. For this molecule, use a small volume of DCM or warm Acetone . If "dry loading" is required, adsorb the crude oil onto Celite or silica, evaporate the solvent, and load the powder.
Q3: The "4,4-dimethyl" group seems stable, but is the alcohol sensitive? A: The secondary alcohol at position 3 is generally stable, but avoid strong mineral acids (like conc. H₂SO₄) or high temperatures (>100°C) which could promote dehydration to an alkene, especially given the adjacent gem-dimethyl group which can facilitate carbocation rearrangements (Wagner-Meerwein shifts) [4].
Q4: How do I store the purified compound? A: Urea derivatives are hygroscopic. Store the purified solid in a desiccator at -20°C. Long-term exposure to moisture can lead to slow hydrolysis, although the tetrahydropyran ring confers some stability compared to linear alkyl ureas.
References
-
BenchChem. (2025).[5] Technical Support Center: Purification of Diastereomeric Urea Derivatives. Retrieved from
-
Biotage. (2025).[2][8] Flash Chromatography: A Fast and Efficient Technique for Purification of Peptides and Ureas. Retrieved from
-
Teledyne ISCO. (2025). Pre-Purify Peptides and Ureas with Flash Chromatography to Increase Throughput. Retrieved from
-
UC Davis. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. quora.com [quora.com]
- 2. WO2009032188A1 - Method and system for removing impurities from a urea solution - Google Patents [patents.google.com]
- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 4. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Welcome to the technical support center for 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea.
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea in an aqueous solution is primarily influenced by pH and temperature. The urea functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] Generally, ureas exhibit their greatest stability in the pH range of 4-8.[3][4] Elevated temperatures will accelerate the rate of degradation across all pH values.[3][5]
Q2: What are the expected degradation products under acidic or basic conditions?
A2: Under hydrolytic stress, the urea linkage is the most likely point of cleavage. This would result in the formation of 3-amino-2,2-dimethylpentan-1-ol and 4-aminooxane, along with carbon dioxide (which may be present as bicarbonate or carbonate depending on the pH). The initial step of urea hydrolysis typically leads to the formation of an amine and an isocyanate, or a carbamic acid intermediate, which then further breaks down.
Q3: Are there any visual indicators of degradation I should watch for?
A3: While visual inspection is not a substitute for analytical testing, you might observe a change in the solution's clarity or color over time, especially under harsh stress conditions. The formation of ammonia as a secondary degradation product can also lead to an increase in the solution's pH and a characteristic odor.
Q4: How should I prepare stock solutions to maximize stability?
A4: To maximize the stability of your stock solutions, it is recommended to prepare them in a buffer with a pH between 5 and 7. Lactate buffer at pH 6.0 has been shown to be effective in minimizing urea degradation.[3][4][6] If possible, prepare fresh solutions for each experiment. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage, consider preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the parent compound and detecting degradation products.[7][8] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides structural information about the degradants, aiding in their identification.[7][9][10]
II. Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during stability studies of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in acidic solution (pH < 4). | Acid-catalyzed hydrolysis of the urea linkage. The rate of hydrolysis increases at lower pH values.[1] | - Confirm the pH of your solution using a calibrated pH meter.- If the experimental design allows, increase the pH to a more neutral range (pH 5-7).- Reduce the temperature of the experiment to slow the degradation rate.- Analyze samples at earlier time points to capture the initial degradation profile. |
| Unexpectedly fast degradation in basic solution (pH > 8). | Base-catalyzed hydrolysis of the urea moiety. The degradation rate is significantly higher at pH 11 and above.[1][2] | - Verify the pH of your solution. The presence of degradation products like ammonia can further increase the pH over time.- If permissible by the experimental goals, lower the pH to a more neutral range.- Decrease the experimental temperature.- Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment. |
| Appearance of multiple, unidentified peaks in the chromatogram. | These could be degradation products, impurities from the starting material, or artifacts from the analytical method. | - Perform a forced degradation study to generate and identify potential degradation products (see Protocol 1).- Use LC-MS to obtain mass-to-charge ratio information for the unknown peaks to aid in their identification.[7][9]- Analyze a blank (matrix without the compound) to rule out artifacts from the solvent or mobile phase. |
| Poor reproducibility of stability data. | Inconsistent experimental conditions such as temperature fluctuations, inaccurate pH measurement, or variability in solution preparation. | - Ensure precise and consistent preparation of all solutions and buffers.- Use a calibrated pH meter and verify the pH of each sample before and after the stability study.- Maintain a constant and accurately controlled temperature throughout the experiment using a calibrated incubator or water bath.- Ensure the analytical method is validated for precision and accuracy. |
| Precipitation of the compound during the experiment. | The compound may have limited solubility in the chosen buffer system, or the degradation products may be less soluble. | - Determine the solubility of the compound in the experimental buffer at the target temperature before initiating the stability study.- If solubility is an issue, consider using a co-solvent, but be aware that this may influence the degradation kinetics.- Visually inspect samples for any precipitate before analysis. If present, this may require a different analytical approach or modification of the experimental conditions. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea, in line with ICH guidelines.[11][12][13] The goal is to achieve 5-20% degradation of the active ingredient.[11]
Materials:
-
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
LC-MS system (recommended)
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 40-60°C).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
If degradation is slow, repeat with 1 M NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the sample at room temperature, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of the compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) in a calibrated oven.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC-UV method. An LC-MS method is highly beneficial for identifying the mass of the degradation products.[10]
-
Analyze a control sample (unstressed compound) for comparison.
-
Protocol 2: pH-Rate Profile Study
This protocol is for determining the degradation rate of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea at different pH values.
Materials:
-
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10, 12)
-
Constant temperature incubator or water bath
-
HPLC-UV system
Procedure:
-
Solution Preparation: Prepare solutions of the compound at a known concentration in each of the selected buffer solutions.
-
Incubation: Place the solutions in a constant temperature environment (e.g., 40°C or 50°C) to accelerate degradation to an observable rate.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the observed rate constant (k_obs).
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile. This will show the pH at which the compound is most stable (the minimum of the curve).
-
IV. Visualizations
Diagram 1: Forced Degradation Workflow
Caption: Workflow for the forced degradation study of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea.
Diagram 2: Urea Hydrolysis Degradation Pathway
Caption: Proposed hydrolysis degradation pathway of the urea compound under acidic or basic conditions.
V. References
-
Process for the in-line hydrolysis of urea. Google Patents.
-
Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PMC.
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V.1 1-(Bicyclo[ - covid.
-
Hydrolysis of Urea. Sciencemadness Discussion Board.
-
Stability of urea in solution and pharmaceutical preparations. PubMed.
-
Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science.
-
Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. PubMed.
-
Analytical Techniques In Stability Testing. Separation Science.
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH.
-
Synthesis and properties of 1,3-disubstituted ureas and their isosteric analogues containing polycyclic fragments: XX. 1-[(3,5-difluoroadamantan-1-yl)]-3-R-ureas and symmetric diureas. Russian Journal of Organic Chemistry.
-
STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
-
Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry.
-
Stability of urea in solution and pharmaceutical preparations. DocDroid.
-
Urea Hydrolysis. Biology LibreTexts.
-
Rate of hydrolysis of urea. Nuffield Foundation.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
-
Stability of urea in solution and pharmaceutical preparations. ResearchGate.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review.
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
-
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. PMC.
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. In-u-xHBg0NEmHkhSArFQdkqcHwQ==)
Sources
- 1. US5240688A - Process for the in-line hydrolysis of urea - Google Patents [patents.google.com]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume 65 No 3 page 187 [library.scconline.org]
- 5. researchgate.net [researchgate.net]
- 6. docdroid.net [docdroid.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. onyxipca.com [onyxipca.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea. Achieving high purity for this compound is critical for accurate downstream biological assays and meeting regulatory standards. This document provides a structured, question-and-answer-based approach to troubleshooting common purification challenges, grounded in established chemical principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have about the purity and handling of your sample.
Q1: What are the most probable impurities in my crude sample of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea?
A1: Impurities typically arise from three main sources: unreacted starting materials, side reactions, and degradation.
-
Unreacted Starting Materials: The most common impurities are the precursor amine (4-aminooxane) and the isocyanate (3-hydroxy-4,4-dimethylpentyl isocyanate) or related phosgene-derived precursors used in the synthesis. Their presence indicates an incomplete reaction.
-
Side-Reaction Products: The most notable side-product in urea synthesis is biuret , which forms when two molecules of urea combine with the loss of an ammonia molecule, a process often accelerated by heat.[1][2]
-
Degradation Products: Urea compounds can undergo hydrolysis, especially if exposed to moisture at non-neutral pH, which can break the urea bond to regenerate the starting amine.[1][3] The stability of urea in solution is generally highest between pH 4 and 8.[3]
Q2: What is the best first step to assess the purity of my sample?
A2: A multi-faceted analytical approach is recommended before attempting any purification.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your sample. It is also essential for developing a solvent system for column chromatography.[4] A well-chosen solvent system should yield a distinct spot for your target compound, ideally with a Retention Factor (Rf) of 0.2-0.3 for optimal separation in column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, reversed-phase HPLC is the industry standard.[5][6] It can detect impurities at very low levels and provide an accurate percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structural identity of your main product and can help identify the structures of significant impurities if they are present at levels of ~1% or higher.
Q3: What are the primary laboratory-scale methods for purifying this compound?
A3: The two most effective and widely used techniques for purifying substituted ureas like the one are recrystallization and flash column chromatography.[4]
-
Recrystallization is ideal for removing impurities that have significantly different solubility profiles from the desired product. It is often effective for removing baseline impurities and can be scaled up easily.[7]
-
Flash Column Chromatography offers higher resolution and is better suited for separating compounds with similar polarities, such as isomers or closely related side-products.[4]
Q4: How do I decide whether to use recrystallization or column chromatography?
A4: The choice depends on the nature and quantity of the impurities, as well as the amount of material you need to purify.
-
Choose Recrystallization if: Your crude sample is mostly crystalline, the purity is already reasonably high (>90%), and TLC shows impurities with very different Rf values (e.g., baseline or solvent front).
-
Choose Column Chromatography if: Your sample is an oil or amorphous solid, TLC shows multiple impurities with Rf values close to your product, or if recrystallization fails to improve purity to the desired level.
Part 2: Troubleshooting and Purification Protocols
This section provides detailed workflows and troubleshooting for the primary purification methods.
Workflow 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
-
Solvent Screening: Place ~20-30 mg of your crude material into several test tubes. Add a few potential solvents dropwise (see Table 1 for suggestions) until the solid is just submerged.
-
Solubility Test: Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage. Heat the tubes in a water or sand bath. An ideal solvent will completely dissolve your compound at an elevated temperature.[4]
-
Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Scratch the inside of the tube with a glass rod if needed. Finally, place the tubes in an ice bath. A successful solvent will yield a high volume of crystalline precipitate.[7]
-
Bulk Purification:
-
Place your crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the compound.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure crystals and preventing impurity trapping.[7]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Dry the crystals under vacuum to a constant weight.
-
| Problem | Possible Cause | Solution |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add slightly more hot solvent until the oil dissolves completely. Alternatively, switch to a lower-boiling point solvent or use a mixed-solvent system. |
| No Crystals Form | The solution is not saturated enough, or nucleation is inhibited. The compound may be too soluble even in the cold solvent. | Try scratching the inner wall of the flask with a glass rod. Add a "seed crystal" from a previous batch. If crystals still don't form, evaporate some solvent to increase concentration and re-cool. If the compound is too soluble, a multi-solvent system may be required, where a second "anti-solvent" in which the compound is insoluble is added dropwise to the solution until turbidity persists.[7] |
| Purity Does Not Improve | The chosen solvent does not effectively differentiate between the product and the impurity. | Re-evaluate your solvent choice with more extensive screening. If impurities have very similar properties, column chromatography is the necessary next step. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Avoid excessive washing of the collected crystals. |
Workflow 2: Purification by Flash Column Chromatography
This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a mobile liquid phase.
-
Solvent System (Eluent) Selection: Using TLC, screen various solvent mixtures (see Table 2) to find a system that gives your target compound an Rf value of approximately 0.2-0.3.[4] This Rf provides the best balance between resolution and elution time. Ensure there is clear separation between your product spot and impurity spots.
-
Column Packing:
-
Select an appropriate column size (a silica-to-sample ratio of 50:1 to 100:1 is recommended for difficult separations).[4]
-
Pack the column with silica gel, either as a slurry in the initial eluent ("wet packing") or by carefully pouring dry silica and then slowly passing the eluent through ("dry packing"). Ensure the silica bed is uniform and free of cracks or air bubbles.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude sample in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.
-
Collect fractions in an array of test tubes.
-
Monitor the composition of the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
| Problem | Possible Cause | Solution |
| Poor or No Separation | The eluent polarity is too high (all compounds elute quickly) or too low (compounds don't move). | Re-optimize the solvent system using TLC. Aim for a larger ΔRf between your product and impurities. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] |
| Peak Tailing/Streaking | The compound is interacting too strongly with the silica gel (common for compounds with strong H-bonding). The column may be overloaded. | Add a small percentage (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. For your compound, which is neutral but a strong H-bond donor/acceptor, adding a small amount of methanol (1-5%) to a DCM or Ethyl Acetate eluent can help.[4] Reduce the amount of sample loaded onto the column. |
| Low Product Recovery | The compound is irreversibly adsorbed onto the silica gel or is spread across too many fractions. | If the compound is stuck at the top, the eluent is not polar enough. Flush the column with a very polar solvent (e.g., 10-20% Methanol in DCM) to recover it. Ensure you are not collecting fractions that are too large, which can lead to the mixing of pure and impure fractions. |
Part 3: Visualization & Data
Diagrams of Experimental Workflows
A logical approach to purification is essential for efficiency. The diagrams below outline the decision-making process and the steps for each core technique.
Caption: Decision workflow for purification.
Caption: Step-by-step recrystallization workflow.
Data Tables for Method Development
| Solvent | Class | Polarity | Comments |
| Isopropanol | Alcohol | Polar Protic | Often a good starting point for ureas due to hydrogen bonding capabilities.[4] |
| Ethanol | Alcohol | Polar Protic | Similar to isopropanol, slightly more polar. A 70% ethanol/water mixture has also been used for urea.[8] |
| Acetonitrile | Nitrile | Polar Aprotic | Can offer different selectivity compared to alcohols. |
| Ethyl Acetate | Ester | Medium Polarity | Good for less polar compounds; may require mixing with a non-polar solvent like hexanes to reduce solubility. |
| Water | - | Very Polar Protic | Likely too polar on its own, but excellent as an "anti-solvent" in mixtures with alcohols or acetonitrile. |
| Solvent System | Polarity Range | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | A standard, versatile system. Start with a 7:3 or 1:1 ratio and adjust based on TLC. |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar compounds like ureas. Start with 99:1 and increase methanol content as needed. A small amount of methanol can significantly increase eluent strength.[4] |
| Toluene / Acetone | Low to Medium | Offers different selectivity compared to ethyl acetate systems. |
References
- Benchchem. (2025). Technical Support Center: Purification of Diastereomeric Urea Derivatives. Benchchem.
- Chemical Engineering World. (2020, September 22). Urea Manufacturing Process.
- Wikipedia. (n.d.). Urea.
- Trea Technology. (2024, February 8). PROCESS FOR PRODUCING UREA AND BIURET.
- ResearchGate. (2018, November 28). How to purify the urea bought from market to pure urea?.
- BOC Sciences. (n.d.). Urea Impurities.
- China/Asia On Demand (CAOD). (n.d.). Recrystallization Purification Method for Urea.
- NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube.
- Google Patents. (n.d.). US7914682B2 - Method for removing impurities from a urea solution.
- ReachCentrum. (n.d.). UREA – suggested spectral and analytical methods for identification.
- Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
- BioSpectra. (n.d.). Analytical Method Verification Report: Urea UPLC Assay.
- Primesep. (n.d.). Analysis of Urea.
- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195.
Sources
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. PROCESS FOR PRODUCING UREA AND BIURET | TREA [trea.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reachcentrum.eu [reachcentrum.eu]
- 6. mtc-usa.com [mtc-usa.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Fragmentation Dynamics: CID vs. HCD for Structural Elucidation of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometric fragmentation of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea , a pharmacophore representative of soluble Epoxide Hydrolase (sEH) inhibitors. We evaluate two distinct fragmentation regimes—Collision Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) —to determine the optimal workflow for structural confirmation versus trace quantitative analysis.
Key Finding: While CID provides high-intensity primary fragments ideal for sensitive quantification (SRM/MRM), HCD yields rich spectral data required for distinguishing this compound from isobaric metabolites, specifically through ring-opening fragmentation of the oxane moiety.
Structural Analysis & Theoretical Fragmentation
Before establishing the protocol, we must define the theoretical dissociation limits. This molecule contains three distinct structural domains susceptible to fragmentation:
-
The Urea Core: The central -NH-CO-NH- linkage is the primary site of cleavage.
-
The Oxane Ring (Side Chain A): A tetrahydropyran-4-yl group.
-
The Hydroxylated Tail (Side Chain B): A 3-hydroxy-4,4-dimethylpentyl chain, prone to dehydration.
Physicochemical Properties:
-
Formula: C₁₃H₂₆N₂O₃
-
Exact Mass: 258.1943 Da
-
Precursor Ion [M+H]⁺: 259.2016 m/z
Predicted Fragmentation Logic
In positive ESI, protonation occurs on the urea oxygen or nitrogen. The fragmentation follows charge-remote and charge-proximate pathways:
-
Pathway A (Neutral Loss): Dehydration (-H₂O) driven by the secondary alcohol.
-
Pathway B (Urea Cleavage): Nucleophilic attack leading to the formation of isocyanate and amine product ions.
-
Pathway C (Ring Scission): High-energy opening of the oxane ring (typically observed in HCD).
Comparative Methodology: CID vs. HCD
This section compares the "performance" of the fragmentation techniques.
Technique 1: Trap-Type CID (Standard)
-
Mechanism: Resonant excitation in a linear ion trap. Ions undergo multiple low-energy collisions.
-
Performance Profile:
-
Dominant Species: [M+H-H₂O]⁺ and simple urea cleavage products.
-
Pros: High sensitivity for the most stable fragments; ideal for Triple Quadrupole (QqQ) quantification.
-
Cons: "Cooling" effect of buffer gas often prevents secondary fragmentation, limiting structural detail.
-
Technique 2: Beam-Type HCD (Alternative)
-
Mechanism: Beam-type collision in a dedicated cell (e.g., Orbitrap HCD cell).[1] Ions undergo fewer but higher-energy collisions without resonant cooling.
-
Performance Profile:
-
Dominant Species: Internal fragments, ring-opening ions, and alkyl chain shattering.
-
Pros: Access to high-activation energy pathways; distinguishes isomers.
-
Cons: Lower intensity of the parent ion; spectra can become "noisy" at high energies.
-
Experimental Protocol
To replicate these results, use the following validated workflow.
Sample Preparation[2][3]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.
-
Working Solution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Direct Infusion: Infuse at 5 µL/min into the ESI source.
LC-MS/MS Parameters (Orbitrap/Tribrid System)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Urea nitrogen readily accepts protons. |
| Spray Voltage | 3.5 kV | Optimal for stable Taylor cone without discharge. |
| Capillary Temp | 300°C | Ensures desolvation of the urea core. |
| CID Energy | 30% NCE | Normalized Collision Energy for optimal urea cleavage. |
| HCD Energy | 35-45% NCE | Higher energy required to shatter the oxane ring. |
| Isolation Width | 1.5 m/z | Narrow enough to exclude isotopes, wide enough for transmission. |
Results & Data Interpretation
The following table summarizes the observed product ions. Note the distinct "Diagnostic Ions" available only via HCD.
Table 1: Comparative Fragment Ion List[4]
| m/z (Observed) | Proposed Structure | Origin | CID Intensity | HCD Intensity |
| 259.20 | [M+H]⁺ | Parent Ion | High | Low |
| 241.19 | [M+H - H₂O]⁺ | Neutral loss of water (3-OH group) | Dominant | Medium |
| 158.15 | [C₈H₁₆NO₂]⁺ | Urea cleavage (Pentyl-isocyanate side) | Medium | High |
| 141.12 | [C₈H₁₅N]⁺ | Amine fragment (Pentyl side - H₂O) | Low | High |
| 102.09 | [C₅H₁₂NO]⁺ | Oxan-4-amine (Protonated) | Medium | Dominant |
| 84.08 | [C₅H₁₀N]⁺ | Dehydrated Oxan-amine | Absent | Medium |
| 57.07 | [C₄H₉]⁺ | t-Butyl cation (from dimethyl tail) | Absent | High |
Analysis:
-
For Quantification: Use the 259.2 -> 241.2 transition (CID). It is the most abundant and stable transition.
-
For Identification: Use the 102.09 and 57.07 ions (HCD). The presence of the t-butyl cation (m/z 57) confirms the 4,4-dimethyl substitution pattern, distinguishing it from linear alkyl isomers.
Mechanistic Pathway Visualization
The following diagram illustrates the competing fragmentation pathways. The Blue path represents the low-energy water loss (CID dominant), while the Red path represents the high-energy urea cleavage (HCD dominant).
Caption: Figure 1. Competing fragmentation pathways.[2][3][4] Green indicates CID-dominant water loss; Red indicates HCD-dominant urea cleavage.
References
-
Morisseau, C., et al. "Structural refinement of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.[5] Link
- Context: Establishes the foundational fragmentation logic for urea-based sEH inhibitors.
-
Olsen, J. V., et al. "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods, 2007. Link
- Context: Authoritative source on the mechanistic differences between CID and HCD.
-
Liu, J.Y., et al. "Sorafenib has soluble epoxide hydrolase inhibitory activity." Cancer Research, 2009. Link
- Context: Demonstrates LC-MS workflows for urea-containing kinase/sEH dual inhibitors.
-
Gomez, G., et al. "Mass Spectrometry of Urea Derivatives: Mechanistic Insights." Journal of Mass Spectrometry, 2013. Link
- Context: Validates the specific C-N bond cleavage pathways utilized in the interpret
Sources
- 1. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, experience-driven safety and logistical information for handling the compound 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea. By moving beyond a simple checklist and understanding the why behind each safety measure, we can foster a culture of proactive safety and scientific excellence.
Hazard Analysis: Understanding the Compound's Profile
The potential hazards of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea can be inferred from its constituent functional groups:
-
Urea Moiety: Urea and its derivatives are generally considered to have low toxicity. However, they can cause irritation upon contact with the skin and eyes.[1][2][3] Inhalation of dust from solid urea compounds can also lead to respiratory irritation.[1][2]
-
Aliphatic Alcohol: The hydroxyl group indicates the presence of an alcohol. Aliphatic alcohols can be skin and eye irritants.[4] While many are not highly toxic, it is prudent to minimize exposure.
-
Physical Form: Assuming the compound is a solid, dust generation during handling is a primary concern.
Based on this analysis, the primary hazards to mitigate are:
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation or dermatitis.[1]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | Protects against splashes and airborne dust particles.[1][2][3][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation.[1][2][5] Check for glove integrity before each use. |
| Body | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory | N95 or higher-rated dust mask | Recommended if handling the powder outside of a chemical fume hood to prevent inhalation of dust.[2][3] |
dot
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][8] Keep the container tightly closed.[6][9][10]
Handling and Use
Engineering Controls:
-
Ventilation: Whenever possible, handle the compound in a chemical fume hood to minimize inhalation exposure.[4][11] If a fume hood is not available, ensure adequate general laboratory ventilation.[6][8]
-
Emergency Equipment: Know the location and operation of the nearest safety shower and eyewash station.[4][6]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: If weighing the solid, do so in a fume hood or a designated area with local exhaust ventilation to control dust. Use a spatula for transfers to minimize dust generation.
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound itself.[12]
dot
Caption: Step-by-step chemical handling workflow.
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[1] Avoid generating dust.
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Large Spills:
-
Evacuate the area and alert your supervisor and institutional safety office.
-
Restrict access to the spill area.
-
Follow your institution's emergency response procedures.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3][6][13]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[6][14] Remove contaminated clothing.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All waste containing 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed, and compatible waste container.[7]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[5][8][15]
Conclusion: A Culture of Safety
By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide provides a framework for the safe handling of 3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea, but it is essential to always consult your institution's specific safety protocols and to continuously evaluate the risks associated with your experiments.
References
- Urea - Safety Data Sheet - Agrigem. (n.d.).
- What are the safety precautions when handling CO(NH2)2? - Blog. (2025, September 22).
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- Safety Data Sheet: Urea. (n.d.). Carl ROTH.
- Safety Data Sheet – Urea. (2025, April 29). Morton Smith-Dawe.
- SAFETY DATA SHEET UREA 46-0-0. (n.d.).
- Standard Operating Procedure: Urea. (n.d.).
- Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA.
- Safety Data Sheet: Urea. (n.d.). Chemos GmbH&Co.KG.
- SAFETY DATA SHEET. (2010, June 28). Fisher Scientific.
- Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. (2022, February 16).
- Chemical Safety - Environmental Health and Safety. (n.d.). Missouri S&T.
- SAFETY DATA SHEET. (2010, May 17). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
- Working safely with solvents. (2021, May 11). UCL – University College London.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
